molecular formula C13H5F7N4 B11130101 5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11130101
M. Wt: 350.19 g/mol
InChI Key: MGFNXEMEBGEHBC-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the class of triazolo-pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of 3-amino-5-trifluoromethyl-1,2,4-triazole with appropriate reagents. One common method includes the reaction with acrylonitrile derivatives and various 1,3-dicarbonyl compounds . Another approach involves the use of dibenzoylacetylene and triazole derivatives in a one-pot catalyst-free procedure at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the synthesis methods mentioned above can be scaled up for industrial applications. The one-pot catalyst-free procedure is particularly advantageous for industrial production due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Reduction: Reduction reactions are also possible, but detailed information is limited.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acrylonitrile derivatives, 1,3-dicarbonyl compounds, and dibenzoylacetylene . Reaction conditions typically involve room temperature and catalyst-free environments, making the synthesis straightforward and efficient.

Major Products

The major products formed from these reactions include various poly-substituted triazolo-pyrimidine derivatives, which have been studied for their biological activities .

Scientific Research Applications

5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound exerts its effects through the inhibition of ER stress, apoptosis, and inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its dual activity as a neuroprotective and anti-neuroinflammatory agent. Its ability to inhibit multiple pathways, including the NF-kB inflammatory pathway, sets it apart from other similar compounds .

Properties

Molecular Formula

C13H5F7N4

Molecular Weight

350.19 g/mol

IUPAC Name

5-(4-fluorophenyl)-2,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H5F7N4/c14-7-3-1-6(2-4-7)8-5-9(12(15,16)17)24-11(21-8)22-10(23-24)13(18,19)20/h1-5H

InChI Key

MGFNXEMEBGEHBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(F)(F)F)F

Origin of Product

United States

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